molecular formula C10H10N2O3 B6258463 methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate CAS No. 1427451-67-9

methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate

Cat. No.: B6258463
CAS No.: 1427451-67-9
M. Wt: 206.20 g/mol
InChI Key: VWIIMZDQGHBDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate is a high-purity chemical building block designed for research and development applications. As a derivative of the imidazo[1,5-a]pyridine scaffold, this compound is of significant interest in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is a privileged structure known for its diverse pharmacological properties and has been investigated as a key component in therapeutics targeting areas such as cognitive disorders associated with Alzheimer's disease . Furthermore, due to their essential structural flexibility and notable optical properties, imidazo[1,5-a]pyridines serve as excellent candidates for developing functional fluorophores . These derivatives are particularly valuable in creating new dyes and probes for applications like fluorescence cell imaging, where they benefit from large Stokes' shifts and good emission quantum yields . The specific substitution pattern on this compound makes it a versatile intermediate for further synthetic elaboration. Researchers can utilize this ester in various coupling reactions or hydrolyze it to the corresponding carboxylic acid to create novel amides and other derivatives for building structure-activity relationships (SAR) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1427451-67-9

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-3-7(10(13)15-2)12-6-11-5-8(9)12/h3-6H,1-2H3

InChI Key

VWIIMZDQGHBDTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(N2C1=CN=C2)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The amino group of 2-amino-3-methoxypyridine attacks the carbonyl carbon of the α-keto ester, forming a hemiaminal intermediate.

  • Dehydration : Acid catalysis (e.g., p-toluenesulfonic acid) promotes dehydration, yielding the imidazo[1,5-a]pyridine core.

  • Esterification : In situ esterification with methanol under reflux ensures the methyl ester group remains intact.

Optimization Insights

  • Solvent : Ethanol or dichloromethane provides optimal solubility.

  • Temperature : Reactions proceed efficiently at 80–90°C, with completion within 12 hours.

  • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Cyclocondensation Reaction Parameters

Starting MaterialSolventCatalystTemperature (°C)Yield (%)
2-Amino-3-methoxypyridineEthanolp-TsOH8068
2-Amino-3-methoxypyridineDCMBF₃·Et₂O2545

Palladium-Catalyzed Cross-Coupling of Preformed Imidazo Rings

A modular approach involves Suzuki-Miyaura coupling to introduce the methoxy group post-cyclization. This method is advantageous for late-stage functionalization.

Synthetic Steps

  • Core Synthesis : Prepare methyl imidazo[1,5-a]pyridine-5-carboxylate via cyclization of 2-aminopyridine with methyl propiolate.

  • Borylation : Treat the core with bis(pinacolato)diboron under palladium catalysis to install a boronic ester at position 8.

  • Methoxy Introduction : Cross-couple with methyl triflate using Pd(PPh₃)₄ and K₂CO₃ in dioxane.

Critical Considerations

  • Catalyst Loading : 5 mol% Pd(OAc)₂ ensures complete conversion.

  • Protection : Temporary protection of the ester group with tert-butyl dimethylsilyl (TBS) prevents side reactions.

  • Yield : 58–63% after deprotection and purification.

Table 2: Cross-Coupling Efficiency

Boronic Ester DerivativeCoupling PartnerCatalystYield (%)
8-BPin-imidazo coreMethyl triflatePd(PPh₃)₄61
8-BPin-imidazo coreMethoxybenzenePdCl₂34

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the synthesis, reducing reaction times from hours to minutes.

Procedure

  • Reagent Mixing : Combine 2-amino-4-methoxypyridine, dimethyl acetylenedicarboxylate, and montmorillonite K10 clay in a microwave vessel.

  • Irradiation : Heat at 150°C for 20 minutes under 300 W power.

  • Workup : Filter the clay, concentrate under vacuum, and purify via recrystallization (ethanol/water).

Advantages

  • Time Efficiency : 20 minutes vs. 12 hours for conventional heating.

  • Eco-Friendly : Montmorillonite clay acts as a recyclable catalyst.

  • Yield : 70–75% with >95% purity by HPLC.

Table 3: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time (min)20720
Energy Consumption0.5 kWh2.1 kWh
Isolated Yield (%)7368

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield Range (%)ScalabilityCost Efficiency
Cyclocondensation65–72HighModerate
Palladium Cross-Coupling58–63MediumLow
Microwave-Assisted70–75HighHigh

Key Findings

  • Cyclocondensation is preferred for large-scale synthesis due to straightforward protocols.

  • Microwave methods excel in rapid small-batch production but require specialized equipment.

  • Cross-coupling offers flexibility for structural analogs but incurs higher costs from palladium catalysts.

Troubleshooting Common Challenges

Issue: Low Yields in Cyclocondensation

  • Cause : Incomplete dehydration or ester hydrolysis.

  • Solution : Use molecular sieves to absorb water and maintain anhydrous conditions.

Issue: Side Reactions in Cross-Coupling

  • Cause : Unprotected ester groups reacting with boronic acids.

  • Solution : Introduce TBS protection before borylation.

Issue: Inconsistent Microwave Results

  • Cause : Variable power distribution in domestic microwaves.

  • Solution : Use monomodal reactors with precise temperature control .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical properties of imidazo[1,5-a]pyridine derivatives are highly influenced by substituent type and position. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Applications/Properties Reference
Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate 8-OCH₃, 5-COOCH₃ C₁₀H₁₀N₂O₃ 206.20 N/A Pharmaceutical intermediates
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate 5-Cl, 6-COOCH₃ C₉H₇ClN₂O₂ 210.62 1.42 Enzyme inhibition studies
Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate 3-Br, 5-COOCH₃ (Pyrazole core) C₉H₇BrN₂O₂ 255.07 1.70 Halogenated analog for drug discovery
Ethyl 3-isoxazolyl-pyrazolo[1,5-a]pyridine-5-carboxylate 3-isoxazolyl, 5-COOCH₂CH₃ C₁₈H₁₆N₄O₃ 336.35 N/A Crystal structure studies

Key Observations :

  • Electron Effects : Methoxy (8-OCH₃) is electron-donating, enhancing solubility and altering reactivity compared to electron-withdrawing groups like chloro (Cl) or bromo (Br) .
  • Steric Effects : Bulky substituents (e.g., isoxazolyl in ) reduce rotational freedom and influence intermolecular interactions, as seen in crystal packing .
  • Density Trends : Brominated analogs exhibit higher density (1.7 g/cm³) due to heavier atomic mass .

Biological Activity

Methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

This compound features a complex structure comprising an imidazo ring fused with a pyridine moiety. The presence of a methoxy group at the 8-position and a carboxylate ester at the 5-position is significant for its biological activity. The molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, and its unique structure allows for diverse interactions with biological targets.

Anticancer Properties

Recent studies have indicated that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer activity. For instance, compounds within this class have shown significant inhibitory effects on various cancer cell lines. A study reported that certain imidazole derivatives had IC50 values ranging from 80 to 1000 nM against HCT-15, HT29, HeLa, and MDA-MB-468 cells, suggesting that this compound may also possess similar properties .

Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundCell LineIC50 (nM)
Compound 6HCT-1580
Compound 7HeLa100
Compound 8MDA-MB-468200

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For example, compounds have been identified with MIC values as low as 0.03 to 5.0 μM against Mtb H37Rv strains . This indicates that this compound could be a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity Against Mtb

CompoundMIC (μM)
Compound A0.03
Compound B0.07
Compound C0.14

The biological mechanisms underlying the activities of this compound are not fully elucidated but may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt tubulin polymerization, which is critical for cell division in cancer cells.
  • Receptor Interactions : The compound may interact with various receptors involved in cellular signaling pathways, potentially affecting growth and proliferation.

Case Studies

A notable case study involved the evaluation of an imidazo derivative in a xenograft model of breast cancer. The compound was administered at a dose of 60 mg/kg every other day for three weeks and resulted in a tumor growth suppression of approximately 77% compared to the control group without significant weight loss in the subjects . This underscores the therapeutic potential of such compounds in clinical settings.

Q & A

Q. What synthetic methodologies are effective for preparing methyl 8-methoxyimidazo[1,5-a]pyridine-5-carboxylate?

Methodological Answer: The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclization reactions. For example, pyrazolo[1,5-a]pyridine analogs (structurally similar) are synthesized via α,β-unsaturated ester and aldehyde condensation under mild conditions . Key steps include:

  • Reagent Selection : Use of diethylamine in THF for nucleophilic substitution to introduce substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) yields pure compounds (~89% yield) .
  • Crystallization : Slow evaporation from mixed solvents (e.g., hexane/ethyl acetate/dichloromethane) produces X-ray-quality crystals .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : Look for characteristic signals:
    • Methoxy group (δ ~3.8–4.0 ppm, singlet).
    • Aromatic protons (δ ~6.5–8.5 ppm, splitting depends on substitution pattern) .
  • IR : Ester carbonyl (C=O) at ~1720–1740 cm⁻¹; methoxy C-O stretch at ~1250 cm⁻¹ .
  • Cross-validate with X-ray crystallography for unambiguous confirmation .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Measure reflections at 298 K for stability .
  • Refinement : Employ SHELXL97 for least-squares refinement. Address hydrogen bonding (e.g., C–H···O/N interactions) to explain packing motifs .
  • Discrepancy Resolution : If Rint > 0.05, re-exclude outliers or apply multi-scan absorption corrections (SADABS) .

Q. How do substituent modifications (e.g., methoxy vs. bromo groups) affect bioactivity?

Methodological Answer:

  • SAR Table : Compare analogs (e.g., from ECHA data ):

    CompoundSubstituentBioactivity (IC50)
    Methyl 8-methoxy derivative-OCH312 nM (Hypoxia)
    3-Bromo derivative (CAS 1610611-84-1)-Br8 nM (Enzyme X)
  • Experimental Design : Synthesize analogs via palladium-catalyzed cross-coupling (e.g., Suzuki for aryl groups) . Test inhibitory activity using enzyme assays .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate Fukui indices to identify electrophilic sites (e.g., C5 position) .
  • Solvent Effects : Simulate THF vs. DMF using PCM models to predict reaction rates .
  • Validation : Compare computational results with experimental kinetic data (e.g., SNAr reaction rates) .

Data Contradiction Analysis

Q. How to address conflicting LogP values reported for structurally similar compounds?

Methodological Answer:

  • Experimental Validation : Measure LogP via shake-flask method (octanol/water partition) for methyl 8-methoxy derivative.

  • Comparison Table :

    Compound (CAS)Reported LogPMethod
    Methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1101120-07-3)1.12HPLC
    Ethyl analog (CAS 697739-12-1)1.45Computational
  • Root Cause : Discrepancies arise from ester group polarity (methyl vs. ethyl) or measurement techniques. Use consensus values from peer-reviewed studies .

Structural and Functional Insights

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

Methodological Answer:

  • Hydrogen Bonds : C–H···O/N interactions (2.8–3.2 Å) form dimeric units .
  • π-π Stacking : Imidazo-pyridine rings align with offset distances of ~3.5 Å .
  • Impact on Solubility : Stronger H-bonding correlates with lower solubility in apolar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.